3-Chloro-2-ethylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

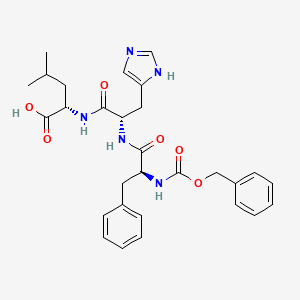

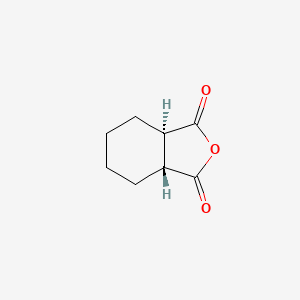

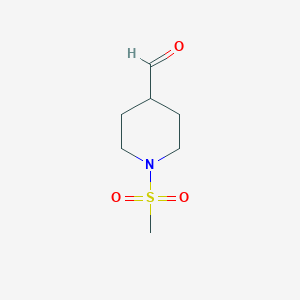

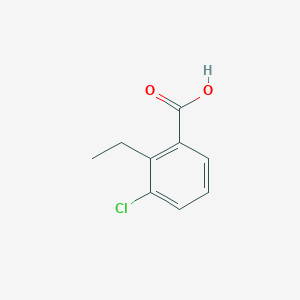

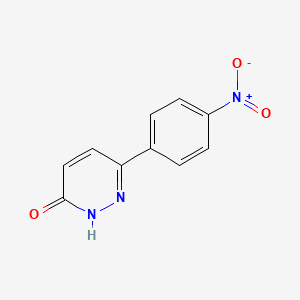

The molecular structure of 3-Chloro-2-ethylbenzoic acid consists of a benzene ring substituted with a chlorine atom, an ethyl group, and a carboxylic acid group. The molecular weight of this compound is 184.62 g/mol.Physical And Chemical Properties Analysis

3-Chloro-2-ethylbenzoic acid is a white crystalline powder. The compound is slightly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform. It has a density of 1.27 g/cm³ and a molecular weight of 204.65 g/mol.Scientific Research Applications

Synthesis and Chemical Transformations

- Synthesis of Macrolide Antibiotics : A study details the synthesis of 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid found in the macrolide antibiotic lipiarmycin A3, from ethyl 2-pentenoate and ethyl acetoacetate (Alexy & Scharf, 1991).

- Comparison of Chlorinating Agents : Research comparing the behavior of chlorine and sodium hypochlorite towards organic compounds like anisole, ethylbenzene, and o-methoxybenzoic acid, structural fragments of humic matter, found differences in the assortment and relative amounts of reaction products (Lebedev et al., 2004).

- Antimicrobial Drug Synthesis : A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, has been developed (Zhang et al., 2020).

Chemical Reactions and Analysis

- Metalation of Benzoic Acids : The treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides generates lithium 3-chloro/bromo-2-lithiobenzoates, useful in synthesizing a variety of 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).

- X-Ray Crystallography Analysis : The structure of 2-chloro-3-phenylbenzoic acid, formed from the carbonylation of 2,3-dichlorobiphenyl, was analyzed using X-Ray crystallography (Boyarskiy et al., 2009).

- Alcohol to Alkyl Chloride Transformation : A study on transforming alcohols to alkyl chlorides using 2-chloro-3-ethylbenzoxazolium salt found the reaction to proceed in a stereospecific manner (Mukaiyama et al., 1977).

Environmental Impact and Degradation

- Degradation by Gamma Irradiation : The degradation of 3-chloro-4-hydroxybenzoic acid in biologically treated effluent by gamma irradiation was studied, revealing complete decomposition and partial mineralization (Chu & Wang, 2016).

Safety And Hazards

properties

IUPAC Name |

3-chloro-2-ethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJWCFNSNAGTIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305118 |

Source

|

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-ethylbenzoic acid | |

CAS RN |

67648-15-1 |

Source

|

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)